molecular formula C10H10N2O2 B6173996 8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one CAS No. 401900-27-4

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one

Cat. No. B6173996
CAS RN: 401900-27-4
M. Wt: 190.20 g/mol
InChI Key: GSYHTFHWFAIBLH-UHFFFAOYSA-N
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Description

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one (MDP) is a synthetic organic compound with a wide range of applications in scientific research. It is a highly reactive compound, and its structure and properties make it an attractive target for a variety of applications. MDP has been studied extensively in the laboratory, and its use in biochemistry, physiology, and pharmacology has been explored in a number of ways.

Mechanism of Action

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one is a highly reactive compound, and its structure and properties make it an attractive target for a variety of applications. It acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. This compound also acts as an agonist of certain G-protein-coupled receptors, which are involved in the regulation of cell signaling pathways. This compound also acts as an antagonist of certain ion channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
This compound has been studied extensively in the laboratory, and its biochemical and physiological effects have been explored in a number of ways. It has been shown to have an effect on the metabolism of lipids, proteins, and carbohydrates, as well as on the regulation of cell signaling pathways. This compound has also been shown to have an effect on the expression of certain genes, as well as on the regulation of the cell cycle. In addition, this compound has been shown to have an effect on the immune system, as well as on the regulation of inflammation.

Advantages and Limitations for Lab Experiments

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high reactivity, which makes it an attractive target for a variety of applications. In addition, this compound is relatively stable in aqueous solution and is not prone to degradation. However, this compound is also highly toxic and should be handled with care in the laboratory. Furthermore, this compound is a relatively expensive compound and its use should be carefully considered before being employed in an experiment.

Future Directions

The potential future directions for 8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one are numerous. One potential direction is the use of this compound in the development of new drugs and therapies. This compound has been shown to have an effect on the metabolism of drugs and other xenobiotics, as well as on the regulation of cell signaling pathways. In addition, this compound has been shown to have an effect on the expression of certain genes, as well as on the regulation of the cell cycle. Another potential direction is the use of this compound in the study of the structure and function of proteins, enzymes, and other biological molecules. Finally, this compound could be used in the development of new methods for drug delivery, as well as in the development of new methods for the detection and monitoring of drug levels in the body.

Synthesis Methods

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one can be synthesized in a variety of ways, and the most common method is the condensation of 4-methyl-1,2-dihydrophthalazin-1-one with 8-methoxy-1,2-dihydrophthalazin-1-one. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out in aqueous solution. The reaction is typically carried out at room temperature and can be completed in a few hours. Other synthesis methods include the condensation of 4-methyl-1,2-dihydrophthalazin-1-one with 8-methoxy-1,2-dihydrophthalazin-1-one in aqueous solution, as well as the reaction of 4-methyl-1,2-dihydrophthalazin-1-one with 8-methoxy-1,2-dihydrophthalazin-1-one in organic solvents.

Scientific Research Applications

8-Methoxy-4-methyl-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research. It has been used in the study of the structure and function of proteins, enzymes, and other biological molecules. It has also been used in the study of enzyme-substrate interactions, as well as in the study of the molecular mechanisms of drug action. This compound has been used in the study of the structure and function of cell membranes, as well as in the study of signal transduction pathways. In addition, this compound has been used in the study of the pharmacology of drugs and in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one involves the reaction of 4-methyl-1,2-dihydrophthalazin-1-one with methoxyamine hydrochloride followed by cyclization.", "Starting Materials": [ "4-methyl-1,2-dihydrophthalazin-1-one", "Methoxyamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Ethanol" ], "Reaction": [ "4-methyl-1,2-dihydrophthalazin-1-one is dissolved in ethanol and reacted with methoxyamine hydrochloride in the presence of sodium acetate to form 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one oxime.", "The oxime is then cyclized by refluxing with acetic anhydride to form 8-methoxy-4-methyl-1,2-dihydrophthalazin-1-one.", "The product is then purified by recrystallization from ethanol." ] }

CAS RN

401900-27-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

8-methoxy-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C10H10N2O2/c1-6-7-4-3-5-8(14-2)9(7)10(13)12-11-6/h3-5H,1-2H3,(H,12,13)

InChI Key

GSYHTFHWFAIBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC=C2OC

Purity

95

Origin of Product

United States

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